Cas no 264208-45-9 (5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one)
5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Fluorophenyl)-1H-pyrazol-5(4H)-one
- 3-(4-fluorophenyl)-1,4-dihydropyrazol-5-one
- 5-(4-fluorophenyl)-2,4-dihydro-3H-Pyrazol-3-one
- 5-(4-Fluoro-phenyl)-2,4-dihydro-pyrazol-3-one
- 2,4-dihydro-5-(4-fluorophenyl)-3h-pyrazol-3-one
- 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
- AC1NGRBZ
- BBL003841
- CTK7H6616
- SureCN5561070
- 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one
-
- Inchi: InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13)
- InChI Key: SEYNJJPUECXGPO-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C2=NNC(C2)=O)C=C1
Computed Properties
- Exact Mass: 178.05400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 41.46000
- LogP: 0.81410
5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM187799-1g |
5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one |
264208-45-9 | 95% | 1g |
$505 | 2021-08-05 | |
| TRC | F589775-10mg |
5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one |
264208-45-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589775-50mg |
5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one |
264208-45-9 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | F589775-100mg |
5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one |
264208-45-9 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Fluorochem | 026336-250mg |
5-(4-Fluoro-phenyl)-2,4-dihydro-pyrazol-3-one |
264208-45-9 | 95% | 250mg |
£160.00 | 2022-03-01 | |
| Fluorochem | 026336-1g |
5-(4-Fluoro-phenyl)-2,4-dihydro-pyrazol-3-one |
264208-45-9 | 95% | 1g |
£370.00 | 2022-03-01 | |
| Fluorochem | 026336-2g |
5-(4-Fluoro-phenyl)-2,4-dihydro-pyrazol-3-one |
264208-45-9 | 95% | 2g |
£598.00 | 2022-03-01 | |
| Chemenu | CM187799-1g |
5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one |
264208-45-9 | 95% | 1g |
$494 | 2024-07-28 | |
| Alichem | A049005153-1g |
3-(4-Fluorophenyl)-1H-pyrazol-5(4H)-one |
264208-45-9 | 95% | 1g |
$453.44 | 2023-09-02 | |
| Ambeed | A564090-1g |
3-(4-Fluorophenyl)-1H-pyrazol-5(4H)-one |
264208-45-9 | 95+% | 1g |
$475.0 | 2024-07-28 |
5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one Suppliers
5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Introduction to 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 264208-45-9)
5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, with the CAS number 264208-45-9, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The presence of a fluorine atom in the phenyl ring enhances its pharmacological profile, making it a valuable candidate for drug development.
The chemical structure of 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one consists of a pyrazolone core with a 4-fluorophenyl substituent. The pyrazolone scaffold is a well-known privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The fluorine substitution at the para position of the phenyl ring imparts unique electronic and steric properties, which can significantly influence the compound's binding affinity and selectivity towards specific receptors.
Recent studies have highlighted the potential of 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one has also been investigated for its analgesic effects. A study conducted by researchers at the University of California found that this compound effectively reduces pain sensitivity in animal models of neuropathic pain. The mechanism behind its analgesic activity is thought to involve modulation of nociceptive pathways and inhibition of pain-related neurotransmitters.
The pharmacokinetic profile of 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one has been extensively studied to optimize its therapeutic potential. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. However, further research is needed to fully understand its metabolism and potential drug-drug interactions.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one in human subjects. Early phase I trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical studies to explore its potential as a novel therapeutic agent.
The synthesis of 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one has been optimized using various methodologies to improve yield and purity. One common approach involves the condensation of 1-acetyl-2-hydrazinopyridine with 4-fluoroacetophenone followed by cyclization under acidic conditions. This synthetic route is cost-effective and scalable, making it suitable for large-scale production.
In conclusion, 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 264208-45-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for new treatments in various medical conditions.
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